(4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate
CAS No.: 137020-23-6
Cat. No.: VC21204884
Molecular Formula: C44H36N2O4S2
Molecular Weight: 720.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137020-23-6 |
|---|---|
| Molecular Formula | C44H36N2O4S2 |
| Molecular Weight | 720.9 g/mol |
| IUPAC Name | (4E)-4-(5-morpholin-4-ium-4-ylidene-3,4-diphenylthiophen-2-ylidene)-2-(5-morpholin-4-yl-3,4-diphenylthiophen-2-yl)-3-oxocyclobuten-1-olate |
| Standard InChI | InChI=1S/C44H36N2O4S2/c47-39-37(41-33(29-13-5-1-6-14-29)35(31-17-9-3-10-18-31)43(51-41)45-21-25-49-26-22-45)40(48)38(39)42-34(30-15-7-2-8-16-30)36(32-19-11-4-12-20-32)44(52-42)46-23-27-50-28-24-46/h1-20H,21-28H2 |
| Standard InChI Key | KUDWZTZGBQNPSI-UHFFFAOYSA-N |
| Isomeric SMILES | C1COCCN1C2=C(C(=C(S2)C3=C(/C(=C\4/C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)/C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9 |
| SMILES | C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9 |
| Canonical SMILES | C1COCCN1C2=C(C(=C(S2)C3=C(C(=C4C(=C(C(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C7=CC=CC=C7)C3=O)[O-])C8=CC=CC=C8)C9=CC=CC=C9 |
Introduction
Structural Features
The compound is characterized by:
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Cyclobutene Core: The presence of a cyclobutene ring contributes to its rigidity and conformational restriction. Cyclobutene derivatives are known for their strained carbocyclic structures, which enhance their chemical reactivity and stability in specific environments .
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Thiophene Substituents: The thiophene moieties provide aromaticity and electron-rich properties, making the compound suitable for electronic applications or as a pharmacophore in drug design .
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Morpholine Groups: Morpholine functionalities contribute to solubility and potential biological activity due to their polar nature .
Synthesis Pathways
While the specific synthesis of this compound is not detailed in available literature, general synthetic strategies for similar molecules include:
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Cyclobutene Functionalization: Cyclobutene derivatives are typically synthesized via ring-closing reactions or photochemical methods to introduce strained carbocycles .
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Thiophene Derivatization: Thiophene units can be incorporated using palladium-catalyzed cross-coupling reactions or direct functionalization methods .
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Morpholine Substitution: Morpholine groups are often introduced through nucleophilic substitution or reductive amination reactions .
Medicinal Chemistry
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Pharmacophore Design: The compound’s rigid structure and electron-rich thiophene rings make it a candidate for drug discovery targeting enzyme binding pockets or receptors .
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Antimicrobial Activity: Similar compounds with thiophene cores have shown activity against Mycobacterium tuberculosis and other pathogens .
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Cancer Therapeutics: Cyclobutane-containing analogs have demonstrated cytotoxicity against cancer cell lines due to their ability to interact with tubulin .
Material Science
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Organic Electronics: Thiophene derivatives are widely used in organic semiconductors due to their efficient charge transport properties .
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Photovoltaics: The extended conjugation from thiophene groups may allow for light absorption and charge separation in solar cells.
Biological Evaluation
Although specific biological data for this compound is unavailable, related molecules have been evaluated for:
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Enzyme Inhibition: Studies on cyclobutane derivatives have shown inhibition of kinases like TTK, which are relevant in cancer therapy .
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Docking Studies: Molecular docking has indicated strong interactions with biological targets due to the conformational rigidity provided by cyclobutanes .
Table: Biological Activity of Related Cyclobutane Derivatives
| Compound Type | Biological Target | Activity Observed |
|---|---|---|
| Cyclobutane-fatty acids | Mycobacterium tuberculosis | MIC values comparable to drugs |
| Cyclobutane-combretastatin analogs | Tubulin | Cytotoxicity against cancer cells |
| Cyclobutanol analogs | TTK kinase | High bioavailability in vivo |
These findings underscore the potential of cyclobutane-containing compounds as versatile scaffolds in drug development.
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